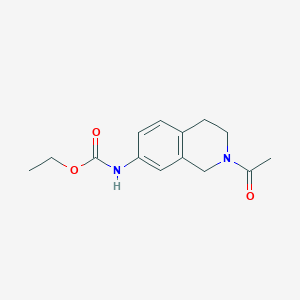

Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

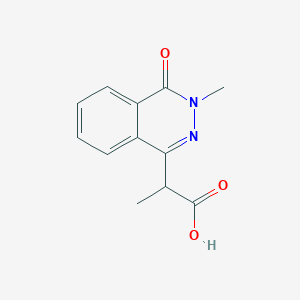

The synthesis of compounds related to Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, such as 1,2,3,4-tetrahydroisoquinoline analogs, has been discussed in various studies . The reaction was first described by Pictet and Spengler, wherein phenylethylamine and dimethoxymethane in the presence of aq. HCl at 100 °C afforded THIQ .Molecular Structure Analysis

The molecular structure of Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is characterized by a tetrahydroisoquinoline core, which is a secondary amine with the chemical formula C9H11N . The InChI code for a related compound, 2-acetyl-1,2,3,4-tetrahydroisoquinoline, is 1S/C11H13NO/c1-9(13)12-7-6-10-4-2-3-5-11(10)8-12/h2-5H,6-8H2,1H3 .科学的研究の応用

Ethyl Carbamate in Foods and Beverages

Ethyl carbamate (EC) is a compound found in fermented foods and beverages, with its levels varying based on the fermentation process and the presence of precursors like urea and cyanide. EC is recognized for its genotoxic and carcinogenic properties in several species, leading to its classification as a group 2A carcinogen by the International Agency for Research on Cancer (IARC). Research has focused on understanding its formation mechanisms and developing methods to reduce its levels in food products, highlighting the relevance of EC as a subject of scientific study beyond its direct applications (Weber & Sharypov, 2009).

Tetrahydroisoquinolines in Therapeutics

The therapeutic applications of 1,2,3,4-tetrahydroisoquinoline derivatives, including Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, have been explored, particularly in the context of their anticancer properties. The US FDA's approval of trabectedin, a compound with a similar structure, for the treatment of soft tissue sarcomas, underscores the potential of tetrahydroisoquinolines in drug discovery. This class of compounds is being investigated for its role in treating various diseases, including cancer and central nervous system disorders, suggesting a broad scope for research and development in pharmaceutical applications (Singh & Shah, 2017).

Acetylcholinesterase Inhibition

Studies on carbamates, including Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate, have contributed to understanding the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system. This research provides insights into the potential therapeutic applications of carbamates as AChE inhibitors, which could lead to developments in the treatment of diseases like Alzheimer's and myasthenia gravis. The exploration of carbamates' effects on AChE highlights the intersection of chemical research and neuropharmacology, with implications for designing new drugs and understanding their mechanisms of action (Rosenberry & Cheung, 2019).

作用機序

Target of Action

Ethyl (2-acetyl-1,2,3,4-tetrahydroisoquinolin-7-yl)carbamate is a type of 1,2,3,4-tetrahydroisoquinoline (THIQ) analog . THIQ analogs are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .

Mode of Action

Thiq analogs are known to interact with their targets in a way that results in biological activities against various pathogens and disorders .

Biochemical Pathways

Thiq analogs are known to affect various biochemical pathways, leading to their diverse biological activities .

Result of Action

Thiq analogs are known to exert diverse biological activities, which suggests that they may have various molecular and cellular effects .

特性

IUPAC Name |

ethyl N-(2-acetyl-3,4-dihydro-1H-isoquinolin-7-yl)carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-3-19-14(18)15-13-5-4-11-6-7-16(10(2)17)9-12(11)8-13/h4-5,8H,3,6-7,9H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZTGXKHINUARTB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC2=C(CCN(C2)C(=O)C)C=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide](/img/structure/B2388306.png)

![2-(2-bromophenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acetamide](/img/structure/B2388311.png)

![2-[2-(azepan-1-ylcarbonyl)-3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl]-N-(1,3-benzodioxol-5-ylmethyl)acetamide](/img/structure/B2388316.png)

![Ethyl 3-(4-fluorophenyl)-4-oxo-5-pivalamido-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2388317.png)

![4-Phenyl-1-[4-(6-piperidin-1-ylpyridazin-3-yl)piperazin-1-yl]butan-1-one](/img/structure/B2388321.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]naphthalene-1-carboxamide](/img/structure/B2388324.png)

![N-(2-cyano-3-methylbutan-2-yl)-2-[1-(3,4-dimethylphenyl)imidazol-2-yl]sulfanylacetamide](/img/structure/B2388325.png)

![2-methyl-4H-thieno[3,2-b]pyrrole-5-carbaldehyde](/img/structure/B2388326.png)